

Application Notes and Protocols: Co-immunoprecipitation of BCL-2 and BIM with Lacutoclax

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Compound of Interest

Compound Name: *Lacutoclax*

Cat. No.: *B12384848*

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Introduction

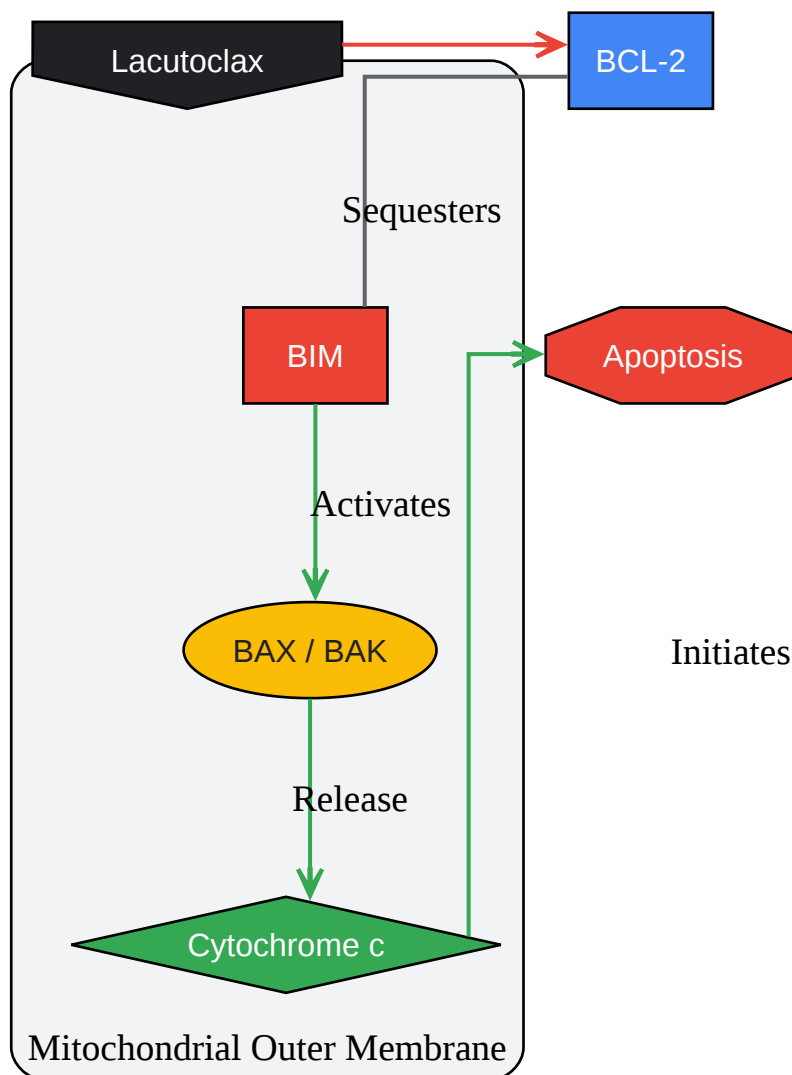
Lacutoclax (also known as LP-118) is a potent and selective small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key anti-apoptotic protein that promotes cell survival by sequestering pro-apoptotic proteins, most notably the BH3-only protein BIM.^{[1][2][3]} Overexpression of BCL-2 is a common feature in various hematological malignancies, contributing to tumor progression and resistance to conventional therapies.^{[2][4]} **Lacutoclax**, as a BH3-mimetic, competitively binds to the BH3-binding groove of BCL-2, displacing BIM and other pro-apoptotic proteins.^{[1][5]} This liberation of BIM allows it to activate the pro-apoptotic effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, caspase-mediated apoptosis.^{[5][6]}

These application notes provide a detailed protocol for demonstrating the disruption of the BCL-2/BIM interaction by **Lacutoclax** using co-immunoprecipitation, a cornerstone technique for studying protein-protein interactions.

Signaling Pathway

The intrinsic apoptosis pathway is tightly regulated by the BCL-2 family of proteins. In cancer cells overexpressing BCL-2, the balance is shifted towards survival. **Lacutoclax** restores the

apoptotic potential by disrupting the inhibitory BCL-2/BIM complex.



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Caption: BCL-2 signaling and **Lacutoclax** mechanism of action.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of **Lacutoclax** and related compounds against BCL-2 family proteins. This data is crucial for understanding the selectivity and potency of **Lacutoclax**.

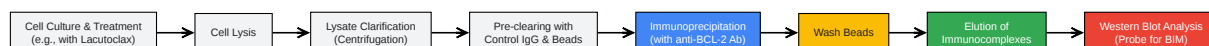
| Compound | Target | IC50 (nM) | Reference |
|---------------------|--------|-----------|-----------|
| Lacutoclax (LP-118) | BCL-2 | 0.25 | [4] |
| BCL-XL | 3.76 | [4] | |
| MCL-1 | >1000 | [4] | |
| Venetoclax | BCL-2 | 0.34 | [4] |
| BCL-XL | 34 | [4] | |
| Navitoclax | BCL-2 | 0.75 | [4] |
| BCL-XL | 0.9 | [4] | |

Experimental Protocols

Co-immunoprecipitation of BCL-2 and BIM

This protocol details the steps to demonstrate that **Lacutoclax** disrupts the interaction between BCL-2 and BIM in a cellular context.

Workflow Diagram:



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References

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- 2. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. LP-118 is a novel B-cell lymphoma 2 / extra-large inhibitor that demonstrates efficacy in models of venetoclax-resistant chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
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